molecular formula C21H21N5OS B2448097 N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1172874-77-9

N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2448097
CAS RN: 1172874-77-9
M. Wt: 391.49
InChI Key: DBHXNZYJRCSJDC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole, a pyridine, a thiazole, and an amide group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole, pyridine, and thiazole rings, along with the amide group. These groups could potentially participate in a variety of chemical reactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the pyrazole, pyridine, thiazole, and amide groups. These groups are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrazole, pyridine, thiazole, and amide groups could confer a variety of properties, such as solubility, reactivity, and stability .

Scientific Research Applications

Chemical Synthesis and Characterization

  • A study discusses the synthesis and characterization of a related compound, highlighting the importance of accurate identification and the potential of pyrazole compounds in research. The study emphasizes the significance of these compounds in understanding synthetic cannabinoids (McLaughlin et al., 2016).

Potential in Pharmacological Research

  • Research on a structurally similar compound, focusing on its potential as a glycine transporter inhibitor, suggests the relevance of pyrazole derivatives in developing central nervous system (CNS) drugs (Yamamoto et al., 2016).

Role in Antimicrobial Studies

  • A paper on the synthesis and antimicrobial activity of pyrimidine derivatives, including those similar to the compound , provides insights into their potential application in combating various pathogens (Rathod & Solanki, 2018).

Application in Molecular Imaging

  • The synthesis of a compound analogous to N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide for positron emission tomography (PET) imaging highlights the potential of these compounds in neuroinflammation research (Wang et al., 2018).

Structural Studies and Biological Activities

  • Studies on similar compounds, focusing on their synthesis, crystal structure, and biological activities (like fungicidal and antiviral effects), underline the versatility and potential therapeutic applications of these compounds (Li et al., 2015).

Antifungal Properties

  • Investigations into the antifungal activities of pyrazole carboxamide derivatives suggest their effectiveness against phytopathogenic fungi, indicating their potential application in agriculture and plant protection (Wu et al., 2012).

Future Directions

Given the structural complexity of this compound and the potential biological activities of similar compounds, future research could explore its synthesis, properties, and potential uses in more detail .

properties

IUPAC Name

1-methyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5OS/c1-14(2)16-7-4-8-18-19(16)23-21(28-18)26(13-15-6-5-10-22-12-15)20(27)17-9-11-25(3)24-17/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHXNZYJRCSJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=NN(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-isopropylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide

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